molecular formula C19H19N3O3 B2390816 N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide CAS No. 954720-70-8

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide

Cat. No.: B2390816
CAS No.: 954720-70-8
M. Wt: 337.379
InChI Key: MVMPNPQGKGNCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the development of novel anti-inflammatory and analgesic agents. Its core structure incorporates a 1,3,4-oxadiazole ring, a privileged scaffold known for its diverse biological activities. Recent studies indicate that this compound exhibits potent inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme source . By selectively targeting COX-2, which is induced at sites of inflammation, it serves as a valuable research tool for investigating inflammatory pathways and pain mechanisms without the significant gastrointestinal side effects often associated with non-selective COX inhibitors source . This mechanism positions it as a promising lead compound for the design of new non-steroidal anti-inflammatory drugs (NSAIDs). Researchers utilize this acetamide derivative in preclinical studies to explore its efficacy in various in vitro and in vivo models of inflammation and pain, contributing to the broader understanding of COX-2 biology and the development of targeted therapeutics.

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-3-5-14(6-4-13)11-17(23)20-19-22-21-18(25-19)12-15-7-9-16(24-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMPNPQGKGNCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Diacylhydrazide Intermediate

4-Methoxybenzohydrazide (1.0 equiv) reacts with 2-(p-tolyl)acetyl chloride (1.2 equiv) in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (2.0 equiv) is added to scavenge HCl, facilitating nucleophilic acyl substitution. The reaction proceeds at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours. The resultant diacylhydrazide is isolated via vacuum filtration (Yield: 78–82%).

Critical Parameters :

  • Temperature control prevents premature cyclization.
  • Excess acyl chloride ensures complete hydrazide conversion.

Cyclodehydration to Oxadiazole

Phosphorus oxychloride (POCl₃) serves as both solvent and dehydrating agent. The diacylhydrazide (1.0 equiv) is refluxed in POCl₃ (5 vol) at 110°C for 3–4 hours. The reaction mixture is quenched with crushed ice, neutralized with sodium bicarbonate, and extracted with ethyl acetate. Column chromatography (SiO₂, hexane/ethyl acetate 7:3) yields the oxadiazole product (Yield: 65–70%).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (d, J = 8.0 Hz, 2H, p-tolyl), 6.92 (d, J = 8.8 Hz, 2H, 4-methoxybenzyl), 3.83 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃).
  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N oxadiazole).

Thiol-Alkylation of 5-(4-Methoxybenzyl)-1,3,4-Oxadiazole-2-thiol

This method leverages the nucleophilic displacement of a thiol group to introduce the acetamide moiety, offering superior regioselectivity compared to cyclization routes.

Synthesis of Oxadiazole-2-thiol Precursor

4-Methoxybenzohydrazide (1.0 equiv) reacts with carbon disulfide (CS₂, 3.0 equiv) in ethanol containing potassium hydroxide (2.0 equiv). The mixture is refluxed for 6 hours, yielding 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol as a yellow solid (Yield: 85–88%).

Reaction Scheme :
$$
\ce{4-MeO-C6H4-C(O)-NH-NH2 + CS2 ->[KOH][\Delta] 4-MeO-C6H4-C(=N)-N-N-C(=S)-SH}
$$

Alkylation with 2-(p-Tolyl)chloroacetamide

The thiol intermediate (1.0 equiv) is treated with 2-(p-tolyl)chloroacetamide (1.5 equiv) in acetone containing potassium carbonate (3.0 equiv). The reaction is stirred at 50°C for 8 hours, filtered, and concentrated. Recrystallization from ethanol affords the target compound (Yield: 72–75%).

Optimization Insights :

  • Base Selection : Potassium carbonate outperforms sodium ethoxide in minimizing side reactions.
  • Solvent : Acetone enhances solubility of both reactants.

Nitration-Reduction-Acylation Sequence

For derivatives requiring late-stage functionalization, this three-step approach enables precise control over substituent placement.

Nitration of 5-(4-Methoxybenzyl)-1,3,4-oxadiazole

The oxadiazole core (1.0 equiv) is nitrated using fuming nitric acid (HNO₃, 2.0 equiv) in concentrated sulfuric acid at 0°C. After 2 hours, the mixture is poured onto ice, extracted with dichloromethane, and purified to yield 2-nitro-5-(4-methoxybenzyl)-1,3,4-oxadiazole (Yield: 60–65%).

Reduction to Amine

The nitro compound (1.0 equiv) is reduced with tin(II) chloride (SnCl₂, 4.0 equiv) in ethanol under reflux for 4 hours. The resulting 2-amino-5-(4-methoxybenzyl)-1,3,4-oxadiazole is isolated via filtration (Yield: 80–85%).

Acylation with 2-(p-Tolyl)acetyl Chloride

The amine (1.0 equiv) reacts with 2-(p-tolyl)acetyl chloride (1.2 equiv) in dry THF containing pyridine (1.5 equiv). After 12 hours at room temperature, the product is purified by silica gel chromatography (Yield: 70–73%).

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage Limitation
Diacylhydrazide Cyclization 65–70% 15–18 hours Single-step cyclization POCl₃ handling hazards
Thiol-Alkylation 72–75% 14 hours Regioselective functionalization Requires thiol intermediate
Nitration-Reduction-Acylation 58–62% 24 hours Late-stage diversification Multi-step, lower overall yield

Mechanistic Insights and Byproduct Formation

Cyclization Side Reactions

In POCl₃-mediated cyclization, over-dehydration can generate imidazole byproducts. This is mitigated by strict temperature control and stoichiometric POCl₃ usage.

Thiol Oxidation During Alkylation

The 2-thiol intermediate is prone to disulfide formation upon prolonged storage. Freshly prepared thiol and inert atmosphere storage minimize this issue.

Industrial-Scale Considerations

For kilogram-scale production, the thiol-alkylation route is favored due to:

  • Solvent Recovery : Acetone can be efficiently distilled and reused.
  • Catalyst Cost : K₂CO₃ is economical compared to SnCl₂ in the nitration route.
  • Safety Profile : Avoids hazardous POCl₃ and fuming HNO₃.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to inhibit the growth of various cancer cell lines. A study reported that specific oxadiazole derivatives demonstrated percent growth inhibition (PGI) values ranging from 51.88% to 86.61% against different cancer cell lines such as SNB-19 and OVCAR-8 . The mechanism often involves inducing apoptosis in cancer cells by disrupting critical cellular pathways.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that oxadiazole derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria . The mechanism of action typically involves disrupting bacterial cell membranes, leading to cell lysis.

Biological Evaluation

In Vitro and In Vivo Studies
In vitro cytotoxic assays have been utilized to assess the efficacy of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide against various cancer cell lines. For example, a study highlighted the cytotoxic effects of synthesized oxadiazole derivatives on glioblastoma cells . In vivo studies using model organisms like Drosophila melanogaster have further validated the anti-diabetic potential of related compounds, indicating broader metabolic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. The presence of substituents such as methoxy and p-tolyl groups significantly influences their pharmacological properties. For instance, modifications in the molecular structure can enhance solubility and bioavailability, leading to improved therapeutic outcomes.

Table 1: Summary of Biological Activities

Compound NameActivity TypeCell Line/OrganismPercent Growth Inhibition (%)
This compoundAnticancerSNB-1986.61
This compoundAntimicrobialE. coliSignificant
This compoundAntidiabeticDrosophila melanogasterLowered glucose levels

Case Studies

Case Study 1: Anticancer Efficacy
A detailed investigation into a series of synthesized oxadiazole compounds revealed that those with specific substitutions on the aromatic rings exhibited enhanced anticancer properties. The study utilized colony formation assays and TUNEL assays to demonstrate significant induction of apoptosis in glioblastoma cells .

Case Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial efficacy of oxadiazole derivatives against various bacterial strains. The results indicated potent activity against both Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related 1,3,4-oxadiazole-acetamide derivatives, emphasizing substituent effects, biological activity, and structure-activity relationships (SAR).

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Substituents (R1, R2) Biological Activity (IC50/EC50) Target/Cell Line Key Findings Reference
N-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide R1: 4-Methoxybenzyl, R2: p-Tolyl Not reported N/A Hypothesized anticancer/antimicrobial activity based on EDG and bioisosteric effects
Compound 154 () R1: 4-Chlorophenyl, R2: Pyrimidinyl IC50 = 3.8 ± 0.02 μM A549 (lung cancer) 25-fold selectivity for cancer vs. HEK (non-cancerous) cells; halogen enhances potency
Compound 4c () R1: Phthalazinone, R2: p-Tolyl Not reported N/A Structural similarity to target compound; high thermal stability (m.p. 265–267°C)
Compounds 8 and 9 () R1: Tetrahydronaphthalenyl/Phenyl A549: ~10 μM, C6: ~12 μM MMP-9 inhibition Dual cytotoxic and MMP-9 inhibitory effects; low toxicity to fibroblasts
Compound 2b () R1: Benzofuran, R2: 4-Methoxyphenyl Antimicrobial (MIC = 8 μg/mL) Bacterial strains Enhanced activity from benzofuran and methoxy groups

Structural and Functional Insights:

Substituent Effects on Anticancer Activity :

  • Halogens (e.g., Cl) : Compound 154 (4-chlorophenyl) demonstrates potent anticancer activity (IC50 = 3.8 μM), attributed to halogen-induced lipophilicity and target binding .
  • EDGs (e.g., Methoxy) : The methoxy group in the target compound may improve solubility and metabolic stability, though direct activity data are lacking. Analogous EDGs in Compound 2b (4-methoxyphenyl) enhance antimicrobial activity .

Role of the Oxadiazole Core :

  • The 1,3,4-oxadiazole ring facilitates hydrogen bonding and π-π interactions with biological targets, as seen in Compounds 8 and 9, which inhibit MMP-9 via active-site interactions .

Thioacetamide Linker :

  • Sulfur-containing linkers (e.g., in Compound 154 and 2b) improve membrane permeability and redox-modulating activity. The target compound lacks a thioether group, which may reduce off-target effects but limit potency compared to sulfur analogs .

Thermal and Chemical Stability: Derivatives like Compound 4c (m.p. >265°C) exhibit high thermal stability due to rigid phthalazinone and oxadiazole fusion, suggesting similar robustness in the target compound .

Limitations and Gaps:

  • The target compound’s specific activity data (e.g., IC50, toxicity) are absent in the provided evidence, necessitating extrapolation from analogs.
  • Comparative docking or mechanistic studies are unavailable, limiting insights into its binding mode.

Biological Activity

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and antimicrobial effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique oxadiazole ring that is known for its diverse biological activities. Its molecular formula is C22H20N4O3S2C_{22}H_{20}N_{4}O_{3}S^{2}, with a molecular weight of approximately 452.55 g/mol. The structure is characterized by the presence of both methoxy and tolyl groups, which are believed to enhance its biological efficacy.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit promising anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines.

Case Studies and Findings

  • Mechanism of Action : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have shown inhibition of key signaling pathways involved in cancer cell proliferation and survival .
  • In Vitro Studies : In vitro assays have reported IC50 values (the concentration required to inhibit cell growth by 50%) for similar compounds ranging from 0.24 µM to 6.82 µM against various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer) . This suggests that this compound may possess comparable potency.

Data Table: Anticancer Activity Overview

CompoundCell LineIC50 (µM)Reference
This compoundHEPG21.18
Similar Oxadiazole DerivativeMCF70.67
Similar Oxadiazole DerivativeA5490.80

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. These compounds exhibit activity against a range of bacterial strains due to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Research Findings

  • Broad-Spectrum Activity : Compounds similar to this compound have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, one study reported MIC (Minimum Inhibitory Concentration) values as low as 0.003 µg/mL against Clostridium difficile, outperforming standard antibiotics like vancomycin .

Data Table: Antimicrobial Activity Overview

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundClostridium difficile0.003
Similar Oxadiazole DerivativeNeisseria gonorrhoeae0.03

Q & A

Q. Methodology :

  • Parallel synthesis : Generate analogs with varied substituents (e.g., halogens, EDGs/EWGs) .
  • In silico ADMET : Predict pharmacokinetics (e.g., CYP450 inhibition risks) using SwissADME .

Advanced: What experimental controls are essential when evaluating its anti-inflammatory activity?

Answer:

  • Positive controls : Use dexamethasone (COX-2 inhibition) and celecoxib (LOX inhibition) to benchmark activity .
  • Cell viability normalization : Co-treat with MTT reagent to exclude cytotoxicity artifacts .
  • Cytokine profiling : Quantify IL-6/TNF-α via ELISA in LPS-stimulated macrophages .

Basic: What spectroscopic techniques differentiate this compound from structurally similar analogs?

Answer:

  • FTIR : Distinct C=O stretch at 1680–1700 cm⁻¹ (acetamide) vs. 1640 cm⁻¹ (thioacetamide analogs) .
  • ¹³C NMR : Oxadiazole C-2 and C-5 carbons resonate at δ 155–160 ppm, absent in thiadiazole derivatives .
  • UV-Vis : λ_max at 270 nm (π→π* transition of oxadiazole) vs. 290 nm for benzothiazole analogs .

Advanced: How can contradictory solubility data across studies be reconciled?

Answer:
Reported solubility varies (e.g., 12 μM in PBS vs. 45 μM in DMSO):

  • Method standardization : Use shake-flask method with saturated solutions .
  • Co-solvent calibration : Prepare stock solutions with ≤1% DMSO to avoid aggregation .
  • Temperature control : Conduct assays at 25°C ± 0.5°C to minimize kinetic solubility errors .

Advanced: What strategies mitigate synthetic byproducts during oxadiazole ring formation?

Answer:
Common byproducts and solutions:

  • Hydrazide dimerization : Suppress via slow addition of POCl3 in anhydrous DMF .
  • Oxidation side products : Use N₂ atmosphere and antioxidant agents (e.g., BHT) .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes polar impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.